molecular formula C13H13ClN2O B1616309 7-Chloro-4-morpholino-quinoline CAS No. 84594-64-9

7-Chloro-4-morpholino-quinoline

Cat. No. B1616309
CAS RN: 84594-64-9
M. Wt: 248.71 g/mol
InChI Key: KWLAFRCMKAMRKK-UHFFFAOYSA-N
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Description

7-Chloro-4-morpholino-quinoline is an organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to be a useful building block for the synthesis of a variety of compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well-studied.

Scientific Research Applications

  • Synthesis from 4,7-Dichloroquinoline using a N-oxidation reaction/C2-amide formation reaction/C4 SNAr reaction sequence .
  • Characterization by FT-IR, 1H-, 13C-NMR, DEPT-135°, and ESI-MS techniques . Results:
  • Exhibited antiproliferative activity against HCT-116, MCF-7, and SK-BR3 cancer cell lines .
  • Physicochemical parameters calculated using SwissADME database .
  • In vitro assays to test antibacterial activity . Results:
  • Showed activity against various bacterial strains .
  • Synthesized and tested in vitro for trypanocidal activity . Results:
  • Demonstrated efficacy in inhibiting the growth of parasites .
  • Binding assays to determine affinity to TRPV1 . Results:
  • Potent inhibition of TRPV1 activity .
  • Receptor binding studies to assess antagonistic properties . Results:
  • Effective in modulating MCH1R, with potential implications for obesity treatment .
  • In vivo assays using mice and croton oil to induce inflammation . Results:
  • Exhibited good anti-inflammatory potential .

properties

IUPAC Name

4-(7-chloroquinolin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLAFRCMKAMRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359423
Record name 7-Chloro-4-morpholino-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Chloro-4-morpholino-quinoline

CAS RN

84594-64-9
Record name 7-Chloro-4-morpholino-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-4-(4-MORPHOLINYL)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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